Decanoyl-L-carnitine Chloride: A Technical Guide to its Mechanism of Action in Fatty Acid Oxidation
Decanoyl-L-carnitine Chloride: A Technical Guide to its Mechanism of Action in Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly in the intricate process of mitochondrial fatty acid oxidation (FAO). Emerging research indicates that its mechanism of action extends beyond its primary role as a transport shuttle for fatty acids across the mitochondrial membrane. This technical guide provides an in-depth analysis of the core mechanisms by which decanoyl-L-carnitine chloride influences FAO, detailing its impact on key enzymes and signaling pathways. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for professionals in metabolic research and drug development.
Core Mechanism of Action: Facilitating and Upregulating Fatty Acid Oxidation
Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine and is a crucial intermediate in the transport of medium-chain fatty acids into the mitochondria for β-oxidation.[1][2] Its fundamental role is intrinsically linked to the carnitine shuttle, a multi-enzyme system responsible for translocating long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[3][4][5]
The canonical steps of the carnitine shuttle are:
-
Esterification: Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm.
-
CPT1-Mediated Conversion: Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as decanoylcarnitine.[6][7]
-
Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8]
-
CPT2-Mediated Re-esterification: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) facilitates the reverse reaction, converting the acylcarnitine back to acyl-CoA and free L-carnitine.[6][8] The regenerated acyl-CoA is now available for the β-oxidation spiral.
While decanoyl-L-carnitine is a product of CPT1 activity with decanoyl-CoA, exogenous decanoyl-L-carnitine can also be transported into the mitochondrial matrix and serve as a substrate for CPT2, thereby directly fueling the β-oxidation pathway.
Recent evidence suggests that the role of decanoyl-L-carnitine extends beyond this shuttle mechanism. A key study has demonstrated that supplementation with decanoylcarnitine can actively enhance the cellular machinery for fatty acid oxidation. Specifically, decanoylcarnitine has been shown to:
-
Activate CPT1A Expression: Upregulating the expression of the rate-limiting enzyme in fatty acid oxidation, thereby increasing the overall capacity for fatty acid transport into the mitochondria.[9]
-
Stimulate the PPAR Signaling Pathway: Particularly activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a master transcriptional regulator of genes involved in fatty acid catabolism.[10] Its activation leads to the increased expression of a suite of genes responsible for fatty acid uptake, transport, and oxidation.
This dual mechanism of both directly providing substrate for β-oxidation and upregulating the enzymatic machinery for this process positions decanoyl-L-carnitine chloride as a significant modulator of cellular lipid metabolism.
Key Signaling Pathways Modulated by Decanoyl-L-carnitine
The influence of decanoyl-L-carnitine on fatty acid oxidation is mediated through the modulation of critical signaling pathways that govern cellular energy homeostasis.
PPARα Signaling Pathway
As mentioned, decanoylcarnitine supplementation has been shown to stimulate the PPAR signaling pathway, with a pronounced effect on PPARα.[9] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding proteins involved in all aspects of lipid metabolism.
The activation of PPARα by decanoyl-L-carnitine leads to the upregulation of key FAO genes, including CPT1A itself, creating a positive feedback loop that enhances the capacity for fatty acid oxidation.[9][11]
AMPK Signaling Pathway
While direct studies on decanoyl-L-carnitine and AMP-activated protein kinase (AMPK) are limited, the broader class of carnitines is known to influence this critical energy-sensing pathway. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of CPT1.[12] Therefore, by inhibiting ACC, AMPK activation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes fatty acid oxidation.
Given that decanoyl-L-carnitine promotes fatty acid oxidation, it is plausible that it may directly or indirectly lead to the activation of AMPK, further enhancing the catabolism of fatty acids.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data (e.g., Km, Ki, Vmax) detailing the direct enzymatic kinetics of decanoyl-L-carnitine chloride with CPT1 and CPT2. However, studies on related acylcarnitines and the effects of L-carnitine supplementation provide valuable context.
| Parameter | Tissue/Cell Type | Condition | Observation | Reference |
| CPT1A Expression | Mouse Liver | Decanoylcarnitine supplementation | Activated CPT1A expression | [9] |
| PPARα Signaling | Mouse Liver | Decanoylcarnitine supplementation | Stimulated PPAR signaling pathway | [9] |
| CPT1 Activity | Rat Heart Interfibrillar Mitochondria | Aging | 28% decrease in CPT1 activity | [13] |
| CPT1 Activity | Rat Heart Interfibrillar Mitochondria | Aging + Acetyl-L-carnitine | Restored CPT1 activity | [13] |
| CPT1 Km (for carnitine) | Pig Liver Mitochondria | L-carnitine supplementation | Increased Km from 164 to 216 µmol/L | [14] |
| CPT1 Km (for carnitine) | Pig Muscle Mitochondria | L-carnitine supplementation | No significant change (around 480 µmol/L) | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of decanoyl-L-carnitine chloride in fatty acid oxidation.
Measurement of Fatty Acid Oxidation Rate using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.
Materials:
-
Cells of interest (e.g., hepatocytes, myotubes)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
Decanoyl-L-carnitine chloride
-
Etomoxir (CPT1 inhibitor, positive control)
-
Seahorse XF Analyzer and consumables
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Substrate-Limited Medium: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., base medium with minimal glucose and glutamine) and incubate overnight.
-
Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Warm to 37°C and adjust the pH to 7.4.[1]
-
Cell Preparation: One hour before the assay, wash the cells with the FAO assay medium and then add fresh FAO medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO₂ incubator for one hour.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing decanoyl-L-carnitine chloride at various concentrations, a vehicle control, and etomoxir (e.g., 40 µM final concentration).
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject decanoyl-L-carnitine chloride, vehicle, or etomoxir and monitor the change in OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.[15]
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
Compare the OCR in decanoyl-L-carnitine chloride-treated wells to the vehicle control. An increase in OCR indicates enhanced fatty acid oxidation.
-
The inhibitory effect of etomoxir confirms that the measured OCR is dependent on CPT1 activity.
Western Blot Analysis of Key Proteins
This protocol is for detecting changes in the protein expression of CPT1A, PPARα, and the phosphorylation status of AMPK.
Materials:
-
Cell or tissue lysates treated with decanoyl-L-carnitine chloride.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-CPT1A, anti-PPARα, anti-AMPK, anti-phospho-AMPK (Thr172).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Prepare protein extracts from treated cells or tissues. Quantify protein concentration using a BCA assay.[16]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). For phospho-proteins, normalize to the total protein level.
References
- 1. agilent.com [agilent.com]
- 2. L-Carnitine Protects against Carboplatin-Mediated Renal Injury: AMPK- and PPARα-Dependent Inactivation of NFAT3 | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle Carnitine Palmitoyltransferase II Deficiency: A Review of Enzymatic Controversy and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator activated receptor alpha (PPARalpha) and PPAR gamma coactivator (PGC-1alpha) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPARα regulates tumor cell proliferation and senescence via a novel target gene carnitine palmitoyltransferase 1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 13. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 15. agilent.com [agilent.com]
- 16. Activation of the Peroxisome Proliferator-Activated Receptors (PPAR-α/γ) and the Fatty Acid Metabolizing Enzyme Protein CPT1A by Camel Milk Treatment Counteracts the High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
